2-(2-Furyl)-5-pyrimidinecarbaldehyde

Description

Properties

IUPAC Name |

2-(furan-2-yl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-6-7-4-10-9(11-5-7)8-2-1-3-13-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPMHCQBKLJXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650958 | |

| Record name | 2-(Furan-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959240-19-8 | |

| Record name | 2-(Furan-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(2-Furyl)-5-pyrimidinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 2-(2-Furyl)-5-pyrimidinecarbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is designed to be a practical resource for researchers, offering not only a compilation of available data but also insights into the experimental methodologies for its synthesis and characterization.

Introduction and Chemical Identity

This compound is a bifunctional molecule featuring a pyrimidine ring substituted with a furan moiety and an aldehyde group. This unique combination of a π-deficient pyrimidine and a π-rich furan ring, along with the reactive aldehyde functionality, makes it a valuable building block for the synthesis of more complex molecular architectures with potential applications in drug discovery and materials science.

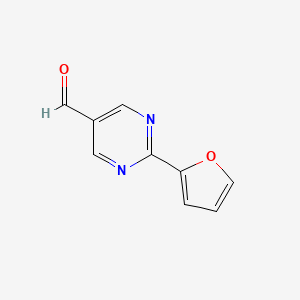

Chemical Structure:

A 2D representation of this compound.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-(2-Furyl)pyrimidine-5-carbaldehyde |

| CAS Number | 959240-19-8[1][2][3] |

| Molecular Formula | C₉H₆N₂O₂[1][3] |

| Molecular Weight | 174.16 g/mol [1][3] |

| InChI | 1S/C9H6N2O2/c12-6-7-4-10-9(11-5-7)8-2-1-3-13-8/h1-6H[2] |

| InChIKey | OFPMHCQBKLJXEX-UHFFFAOYSA-N[2] |

| SMILES | O=Cc1cncn(c1)c2ccco2 |

Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, a combination of information from chemical suppliers and computational predictions allows for a reliable estimation of its key physical properties.

Table of Physical Properties:

| Property | Value/Description | Source |

| Appearance | Expected to be a solid at room temperature. | Inferred from related structures |

| Melting Point | No experimental data available. Related aryl-pyrimidine aldehydes exhibit melting points in the range of 100-200 °C. | Inferred |

| Boiling Point | No experimental data available. Predicted values for similar structures are typically >300 °C. | Inferred |

| Solubility | Expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and chloroform. Limited solubility in water is anticipated. | Inferred from related structures |

| Storage Conditions | Store at 2-8°C under an inert atmosphere.[1][2] | BLDpharm, Sigma-Aldrich |

| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation.[1] | BLDpharm |

Synthesis and Characterization: A Methodological Approach

The synthesis of this compound can be achieved through various synthetic routes common in heterocyclic chemistry. A plausible and efficient method involves a Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of C-C bonds between aromatic rings.

Proposed Synthesis Workflow: Suzuki-Miyaura Coupling

This workflow outlines a general procedure for the synthesis of this compound from commercially available starting materials. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

A proposed workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

2-Chloropyrimidine-5-carbaldehyde

-

2-Furylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloropyrimidine-5-carbaldehyde (1.0 eq), 2-furylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water as the solvent. The solvent volume should be sufficient to ensure good stirring.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet around δ 9.8-10.0 ppm), the pyrimidine protons, and the furan protons in their respective aromatic regions. The coupling patterns of the furan protons will be indicative of the 2-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should display a distinctive signal for the aldehyde carbonyl carbon in the range of δ 185-195 ppm, in addition to the signals for the carbon atoms of the pyrimidine and furan rings.

2. Infrared (IR) Spectroscopy:

The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1710 cm⁻¹. Other characteristic bands for C-H, C=C, and C-N stretching and bending vibrations of the aromatic rings will also be present.

3. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Potential Applications and Future Directions

The structural motifs present in this compound suggest its potential utility in several areas of chemical research:

-

Medicinal Chemistry: The pyrimidine core is a common scaffold in many biologically active compounds. The furan ring can act as a bioisostere for a phenyl group, and the aldehyde functionality allows for the facile introduction of various pharmacophores through reactions such as reductive amination, Wittig reactions, and the formation of hydrazones and oximes.

-

Materials Science: The conjugated system of the furan and pyrimidine rings may impart interesting photophysical properties, making this compound a candidate for the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, or other functional materials.

Further research into the biological activity and material properties of derivatives of this compound is warranted to fully explore its potential.

Conclusion

This technical guide has consolidated the available information on the physical properties of this compound. While some experimental data remains to be reported in the public domain, a clear picture of its chemical identity and expected properties has been presented. The provided synthetic and characterization methodologies offer a practical starting point for researchers interested in working with this versatile heterocyclic compound.

References

-

AA Blocks. Safety Data Sheet: 2-(Furan-2-yl)pyrimidine-5-carbaldehyde.[Link]

Sources

An In-depth Technical Guide on the Synthesis and Characterization of 2-(2-Furyl)-5-pyrimidinecarbaldehyde

This guide provides a comprehensive technical overview of the chemical structure, synthesis, and detailed characterization of 2-(2-Furyl)-5-pyrimidinecarbaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The methodologies and analyses presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Introduction and Molecular Structure

This compound is a bifunctional molecule featuring a pyrimidine ring substituted at the 2-position with a furan moiety and at the 5-position with a formyl (aldehyde) group. This unique arrangement of electron-deficient (pyrimidine) and electron-rich (furan) aromatic systems, coupled with the reactive aldehyde functionality, makes it a valuable scaffold for the synthesis of more complex molecular architectures. The aldehyde group, in particular, serves as a versatile handle for derivatization, enabling the exploration of a diverse chemical space for potential therapeutic agents.[1]

The structural framework of pyrimidine-containing compounds is a cornerstone in the development of a wide range of biologically active molecules, including antimicrobial, antiviral, and antitumor agents.[2] The incorporation of a furan ring can further modulate the electronic properties and biological activity of the parent pyrimidine scaffold.

Below is a diagram of the chemical structure of this compound with atom numbering for spectroscopic assignment.

Caption: Chemical structure of this compound.

Synthesis of this compound

A robust and efficient two-step synthetic pathway is proposed for the preparation of this compound. This strategy involves an initial palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the 2-(2-furyl)pyrimidine core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the 5-position of the pyrimidine ring.

Caption: Proposed synthetic workflow for this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[3] In this step, 2-chloropyrimidine is coupled with furan-2-boronic acid in the presence of a palladium catalyst and a base. The use of 2-chloropyrimidine as a starting material is advantageous due to its commercial availability and the reactivity of the C-Cl bond in palladium-catalyzed reactions.[4][5]

Experimental Protocol:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of dioxane and water (4:1 v/v).

-

To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-(2-furyl)pyrimidine.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction utilizes the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[8] This electrophilic species then attacks the electron-rich 5-position of the 2-(2-furyl)pyrimidine ring.

Experimental Protocol:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-(2-furyl)pyrimidine (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts and coupling patterns are based on the electronic environment of each proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-aldehyde | 9.9 - 10.1 | singlet | - |

| H4 (pyrimidine) | 9.0 - 9.2 | singlet | - |

| H6 (pyrimidine) | 9.0 - 9.2 | singlet | - |

| H5' (furan) | 7.6 - 7.8 | doublet | ~1.8 |

| H3' (furan) | 7.2 - 7.4 | doublet | ~3.6 |

| H4' (furan) | 6.5 - 6.7 | doublet of doublets | ~3.6, ~1.8 |

-

Aldehyde Proton (H-aldehyde): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a sharp singlet in the downfield region of the spectrum.

-

Pyrimidine Protons (H4 and H6): These protons are in an electron-deficient aromatic system and are expected to resonate at a high chemical shift. Due to the substitution at the 2 and 5 positions, they are chemically equivalent and will appear as a singlet.

-

Furan Protons (H3', H4', H5'): The protons on the furan ring will exhibit characteristic chemical shifts and coupling patterns. H5' is adjacent to the oxygen atom and will be the most downfield of the furan protons. The coupling constants are typical for a 2-substituted furan ring.[9][10]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-aldehyde | 185 - 190 |

| C2 (pyrimidine) | 160 - 165 |

| C4, C6 (pyrimidine) | 155 - 160 |

| C5 (pyrimidine) | 120 - 125 |

| C2' (furan) | 150 - 155 |

| C5' (furan) | 145 - 150 |

| C3' (furan) | 115 - 120 |

| C4' (furan) | 110 - 115 |

-

Carbonyl Carbon (C-aldehyde): The aldehyde carbon is highly deshielded and will appear significantly downfield.

-

Pyrimidine Carbons: The chemical shifts of the pyrimidine carbons are influenced by the nitrogen atoms and the substituents.

-

Furan Carbons: The chemical shifts of the furan carbons are characteristic of this heterocyclic ring.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | 2820 - 2850 and 2720 - 2750 | Medium |

| Carbonyl C=O | Stretch | 1685 - 1710 | Strong |

| Aromatic C=C and C=N | Stretch | 1550 - 1620 | Medium to Strong |

| Furan C-O-C | Stretch | 1000 - 1300 | Strong |

| Aromatic C-H | Bending (out-of-plane) | 750 - 900 | Medium to Strong |

-

Aldehyde C-H Stretch: The presence of two medium intensity bands in the region of 2850-2700 cm⁻¹ is highly characteristic of an aldehyde.[12]

-

Carbonyl C=O Stretch: A strong absorption band in the region of 1685-1710 cm⁻¹ is indicative of an aromatic aldehyde.[13] The conjugation with the pyrimidine ring lowers the stretching frequency compared to a saturated aldehyde.[14]

-

Aromatic C=C and C=N Stretches: These vibrations from both the pyrimidine and furan rings will appear in the 1620-1550 cm⁻¹ region.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₆N₂O₂), the expected molecular weight is approximately 174.04 g/mol .

Predicted Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z ≈ 174.

-

[M-1]⁺ Peak: Loss of the aldehydic hydrogen radical to give a stable acylium cation at m/z ≈ 173.[16]

-

[M-29]⁺ Peak: Loss of the formyl radical (•CHO) to give a peak at m/z ≈ 145.[1]

-

Furan Ring Fragmentation: Fragmentation of the furan ring can lead to characteristic peaks.

-

Pyrimidine Ring Fragmentation: The stable pyrimidine ring may undergo complex fragmentation pathways.

Conclusion

This technical guide has outlined a logical and efficient synthetic route for this compound and provided a detailed projection of its spectroscopic characterization. The methodologies described are based on well-established and reliable chemical transformations, ensuring a high degree of success for researchers aiming to synthesize and study this compound. The comprehensive characterization data serves as a benchmark for the structural elucidation of the target molecule and its future derivatives. The insights provided herein are intended to facilitate further research and development in the field of heterocyclic chemistry and drug discovery.

References

- Abd El-Haleem, A. H., Kassem, M. A. E., Elnagar, M. R., & El-S. Safinaz, E. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters.

- Aitmambetov, A., & Fisyuk, A. (2022). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.

- JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments.

- FT-IR data of pyrimidine derivatives compounds. (n.d.).

- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.

- Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl) -. (n.d.).

- FTIR Spectroscopic Analysis of Pyrimidine Deriv

- 2,2'-Furoin(552-86-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.

- 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. (2025).

- Zhang, L., et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(11), 3379.

- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2021). MDPI.

- 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses Procedure.

- Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube.

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar.

- IR: aldehydes. (n.d.).

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).

- Organ, M. G. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.

- Mass Spectrometry - Fragmentation P

- Bakke, B. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

- 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... (n.d.).

- The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv

- Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts.

- Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. (2021). ChemRxiv.

- Pyrimidine(289-95-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- GCMS Section 6.11.4. (n.d.). Whitman People.

- Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. (2021). Journal of the American Chemical Society.

- Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). [Video]. YouTube.

- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH.

- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.).

- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. (n.d.). Preprints.org.

- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 2,2'-Furoin(552-86-3) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 15. researchgate.net [researchgate.net]

- 16. GCMS Section 6.11.4 [people.whitman.edu]

An In-Depth Technical Guide to 2-(2-Furyl)-5-pyrimidinecarbaldehyde (CAS No. 959240-19-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Furyl)-5-pyrimidinecarbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details its physicochemical properties, outlines plausible synthetic methodologies based on established organic chemistry principles, and discusses its potential applications, particularly in drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, molecules incorporating pyrimidine and furan rings are of particular significance due to their diverse biological activities. Pyrimidine derivatives are integral components of nucleobases and have been successfully incorporated into a wide range of approved drugs, including anticancer, antiviral, and antibacterial agents.[1][2] Similarly, the furan moiety is a common scaffold in biologically active natural products and synthetic compounds.

This compound (CAS No. 959240-19-8) is a unique bifunctional molecule that combines the structural features of both pyrimidine and furan, with the added reactivity of an aldehyde group. This aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

This guide will delve into the technical details of this compound, providing insights into its synthesis, characterization, and potential utility in various research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 959240-19-8 | N/A |

| Molecular Formula | C₉H₆N₂O₂ | N/A |

| Molecular Weight | 174.16 g/mol | N/A |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |

| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible substances. | [3] |

Synthetic Methodologies

-

Palladium-Catalyzed Cross-Coupling: Formation of the C-C bond between the pyrimidine and furan rings.

-

Formylation of a Precursor: Introduction of the aldehyde group onto a pre-formed 2-(2-furyl)pyrimidine core.

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4][5] This approach would involve the coupling of a halogenated pyrimidine-5-carbaldehyde with a furan-based organoboron reagent.

Reaction Scheme:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 2-(Furan-2-yl)pyrimidine-5-carbaldehyde: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(furan-2-yl)pyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The furan and pyrimidine scaffolds are prevalent in numerous biologically active molecules, suggesting that their combination within a single molecular entity could unlock novel pharmacological properties. This document details a plausible and robust synthetic route to 2-(furan-2-yl)pyrimidine-5-carbaldehyde via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, it provides an in-depth analysis of its expected physicochemical and spectroscopic characteristics, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, based on established principles and data from analogous structures. The guide culminates in a discussion of the potential applications of this molecule in drug discovery, particularly in the fields of oncology and infectious diseases, drawing upon the known biological activities of related furan-pyrimidine derivatives. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel heterocyclic compounds with therapeutic potential.

Introduction: The Scientific Rationale for 2-(Furan-2-yl)pyrimidine-5-carbaldehyde

The strategic combination of distinct pharmacophores into a single molecular framework is a cornerstone of modern drug discovery. This approach, often termed molecular hybridization, aims to leverage the unique biological activities of each constituent moiety to create novel compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. 2-(Furan-2-yl)pyrimidine-5-carbaldehyde is a prime example of such a hybrid molecule, integrating the furan and pyrimidine ring systems.

The furan scaffold is a five-membered aromatic heterocycle that is a key structural component in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The pyrimidine ring, a six-membered diazine, is another fundamental building block in medicinal chemistry, most notably as a core component of the nucleobases uracil, thymine, and cytosine.[3] Pyrimidine derivatives have a rich history in drug development, with applications as anticancer, antiviral, and antibacterial agents.[3]

The aldehyde functional group at the 5-position of the pyrimidine ring serves as a versatile synthetic handle, allowing for further molecular elaboration. This reactive group can readily participate in a variety of chemical transformations, such as reductive amination, Wittig reactions, and condensations, providing a gateway to a diverse library of derivatives.

This guide will provide a detailed exploration of 2-(furan-2-yl)pyrimidine-5-carbaldehyde, from its logical synthesis to its potential as a valuable building block in the development of next-generation therapeutics.

Synthesis of 2-(Furan-2-yl)pyrimidine-5-carbaldehyde

The most logical and efficient synthetic route to 2-(furan-2-yl)pyrimidine-5-carbaldehyde is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a particularly powerful and widely used method for the formation of carbon-carbon bonds.[4][5] In this case, the key transformation is the coupling of a suitable pyrimidine electrophile with a furan-based organoboron reagent.

Retrosynthetic Analysis

A retrosynthetic analysis points towards two primary starting materials: a halogenated pyrimidine-5-carbaldehyde and a furan-2-boronic acid or its ester derivative. 2-Chloropyrimidine-5-carbaldehyde is a viable, albeit not commercially mainstream, starting material that can be synthesized from readily available precursors. Furan-2-boronic acid is a commercially available reagent.

Caption: Retrosynthetic analysis of 2-(furan-2-yl)pyrimidine-5-carbaldehyde.

Synthesis of the Precursor: 2-Chloropyrimidine-5-carbaldehyde

While not as common as other pyrimidine derivatives, 2-chloropyrimidine-5-carbaldehyde can be prepared from uracil through a two-step process involving Vilsmeier-Haack formylation followed by chlorination. A method for a related compound, 2,4-dichloro-5-pyrimidinecarbaldehyde, has been described in the patent literature and can be adapted.[6]

Step 1: Vilsmeier-Haack Formylation of Uracil

Uracil is treated with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the 5-position, yielding 2,4-dihydroxy-5-pyrimidinecarbaldehyde.

Step 2: Chlorination

The resulting dihydroxy derivative is then treated with an excess of a chlorinating agent, such as phosphorus oxychloride, to convert the hydroxyl groups to chlorides, affording 2,4-dichloro-5-pyrimidinecarbaldehyde. Selective reduction or subsequent selective nucleophilic substitution at the more reactive C4 position could then yield the desired 2-chloropyrimidine-5-carbaldehyde.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed, self-validating protocol for the synthesis of 2-(furan-2-yl)pyrimidine-5-carbaldehyde.

Materials:

-

2-Chloropyrimidine-5-carbaldehyde

-

Furan-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 2-chloropyrimidine-5-carbaldehyde (1.0 eq), furan-2-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Add a degassed 3:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(furan-2-yl)pyrimidine-5-carbaldehyde.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Physicochemical and Spectroscopic Characterization

The structural elucidation of 2-(furan-2-yl)pyrimidine-5-carbaldehyde relies on a combination of spectroscopic techniques. Below are the predicted key characteristics.

Physical Properties

| Property | Predicted Value | Source/Justification |

| Molecular Formula | C₉H₆N₂O₂ | |

| Molecular Weight | 174.16 g/mol | |

| Appearance | Off-white to yellow solid | Based on similar aromatic aldehydes |

| Melting Point | 120-140 °C (estimated) | Inferred from related structures |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Based on polarity and functional groups |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

-

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde Proton: A singlet is expected around δ 10.1-10.3 ppm.

-

Pyrimidine Protons: Two singlets (or narrowly split doublets) are anticipated for the pyrimidine ring protons, likely in the region of δ 9.0-9.5 ppm.

-

Furan Protons: Three distinct signals are expected for the furan ring protons. The proton adjacent to the oxygen (H5') will likely appear as a doublet of doublets around δ 7.6-7.8 ppm. The proton at the C3' position is expected to be a doublet of doublets around δ 7.2-7.4 ppm, and the proton at the C4' position will likely be a doublet of doublets around δ 6.5-6.7 ppm.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Aldehyde Carbonyl: A signal is expected in the range of δ 185-195 ppm.

-

Pyrimidine Carbons: Signals for the pyrimidine ring carbons are anticipated between δ 150-165 ppm for the carbons attached to nitrogen and δ 120-140 ppm for the carbon bearing the aldehyde.

-

Furan Carbons: The furan ring carbons are expected to resonate in the range of δ 110-155 ppm.

-

3.2.2. Infrared (IR) Spectroscopy [8]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands may appear around 2820 cm⁻¹ and 2720 cm⁻¹.

-

Aromatic C=C and C=N Stretching: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the furan and pyrimidine rings.

-

C-O-C Stretch (Furan): A strong band is anticipated around 1050-1250 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 174. A prominent fragment would likely correspond to the loss of the formyl group (M-29).

Potential Applications in Drug Discovery

The 2-(furan-2-yl)pyrimidine-5-carbaldehyde scaffold is a promising starting point for the development of novel therapeutic agents. The established biological activities of both furan and pyrimidine derivatives provide a strong rationale for exploring the pharmacological potential of this hybrid molecule.

Anticancer Activity

Many pyrimidine and furan derivatives have demonstrated potent anticancer activity.[9] For instance, certain furo[2,3-d]pyrimidine derivatives have been identified as promising inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[10] The aldehyde functionality of 2-(furan-2-yl)pyrimidine-5-carbaldehyde can be readily converted into various pharmacophoric groups known to interact with kinase active sites, such as amides, ureas, and sulfonamides.

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity

Both furan and pyrimidine moieties are present in various antimicrobial agents.[11] The synthesis of Schiff bases, hydrazones, and other derivatives from the aldehyde group of 2-(furan-2-yl)pyrimidine-5-carbaldehyde could lead to the discovery of novel antibacterial and antifungal compounds. These derivatives can be screened against a panel of clinically relevant pathogens to identify lead compounds for further optimization.

Conclusion

2-(Furan-2-yl)pyrimidine-5-carbaldehyde is a molecule with significant untapped potential in medicinal chemistry. This guide has outlined a robust and scientifically plausible approach to its synthesis via a Suzuki-Miyaura cross-coupling reaction. The predicted spectroscopic data provides a solid foundation for its characterization. The known biological activities of its constituent furan and pyrimidine rings strongly suggest that derivatives of this compound could be valuable leads in the development of new anticancer and antimicrobial agents. The versatile aldehyde functionality offers a convenient entry point for the creation of diverse chemical libraries, making 2-(furan-2-yl)pyrimidine-5-carbaldehyde a highly attractive building block for future drug discovery programs. Further experimental validation of the synthesis and biological evaluation of its derivatives are warranted to fully explore the therapeutic potential of this promising heterocyclic scaffold.

References

- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egypt. J. Chem., 58(2), 113-139.

-

Wessig, P., & Müller, F. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1623. [Link]

- Sanfilippo, P. J., & Urbanski, M. J. (2014). 5-(hydroxymethyl) furan-2-carbaldehyde (HMF) sulfonates and process for synthesis thereof. AU2014260269A1.

- (2020).

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters. [Link]

- Dandapani, S., & Curran, D. P. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-24). The Royal Society of Chemistry.

- (2025). Synthesis and biological evaluation of novel substituted furan, pyrimidine and pyrimido[1,2- a]pyrimidine derivatives having diphenyl sulfide moiety.

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of combinatorial chemistry, 5(3), 267–272. [Link]

- Applied Science and Biotechnology Journal for Advanced Research. (n.d.).

- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides.

- Wessig, P., & Müller, F. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS medicinal chemistry letters, 12(1), 113–120. [Link]

- (n.d.). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand.

-

PubMed. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. [Link]

-

Gonda, Z., & Novák, Z. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules (Basel, Switzerland), 26(7), 1858. [Link]

- World Journal of Advance Healthcare Research. (n.d.). a review on pyrimidine heterocycles.

-

Baraldi, P. G., Cacciari, B., Spalluto, G., & Vincenzi, F. (2002). The significance of 2-furyl ring substitution with a 2-(para-substituted) aryl group in a new series of pyrazolo-triazolo-pyrimidines as potent and highly selective hA(3) adenosine receptors antagonists: new insights into structure-affinity relationship and receptor-antagonist recognition. Journal of medicinal chemistry, 45(4), 770–780. [Link]

- (n.d.). Table of Contents.

- ResearchGate. (n.d.). Chemistry and Therapeutic Aspect of Furan: A Short Review.

- Journal of Chemical and Pharmaceutical Research. (n.d.). 150-164 Research Article Cytotoxicity Analysis of Some Novel Pyrimi.

- ResearchGate. (n.d.). Synthesis and biological evaluation of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents | Request PDF.

- Diebold, J. P., & Evans, R. J. (1987). Process for producing furan from furfural aldehyde.

- ResearchGate. (n.d.).

- Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 108-118.

- Curia Global. (n.d.).

- ResearchGate. (n.d.). Modified-amino acid/peptide pyrimidine analogs: Synthesis, structural characterization and DFT study of N-(pyrimidyl) gabapentine and N-(pyrimidyl)baclofen | Request PDF.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

- ResearchGate. (n.d.). (PDF) Synthesis and Characterization of (Z)

- CymitQuimica. (n.d.). 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. wjahr.com [wjahr.com]

- 4. books.rsc.org [books.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. researchgate.net [researchgate.net]

- 10. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of 2-(2-Furyl)-5-pyrimidinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 2-(2-Furyl)-5-pyrimidinecarbaldehyde in Modern Research

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a furan ring appended to a pyrimidinecarbaldehyde core, presents a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. The aldehyde group serves as a reactive handle for further chemical modifications, while the furan and pyrimidine rings contribute to the molecule's overall electronic and steric properties, which are crucial for its biological activity and material characteristics.

Given its potential, understanding the stability and ensuring the proper storage of this compound is paramount for reproducible experimental results and the long-term viability of research projects. This guide provides a comprehensive overview of the factors influencing the stability of this compound and offers detailed protocols for its appropriate storage and handling.

Chemical Stability Profile: A Triad of Influences

The stability of this compound is governed by the interplay of its three key structural components: the aldehyde functional group, the furan ring, and the pyrimidine ring. Each of these moieties is susceptible to specific degradation pathways, which must be considered to maintain the compound's integrity.

The Aldehyde Group: A Locus of Reactivity

Aldehydes are inherently reactive functional groups, prone to a variety of transformations that can compromise the purity of the compound.[1][2] The primary degradation pathways for the aldehyde moiety in this compound are:

-

Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid, particularly in the presence of air (oxygen). This process can be accelerated by light and elevated temperatures. The formation of this acidic impurity can also catalyze further degradation of the molecule.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the neat form or at high concentrations.[1] This can lead to the formation of insoluble oligomers or polymers, reducing the effective concentration of the active compound. The presence of acidic or basic impurities can catalyze this process.[1]

The Furan Ring: Aromaticity and Susceptibility to Degradation

The furan ring, while aromatic, is less stable than other aromatic systems like benzene.[3] Its stability is influenced by its electron-rich nature, making it susceptible to electrophilic attack and oxidation.[4] The insufficient stability of many furan-containing compounds can limit their synthetic utility.[5]

-

Acid-Catalyzed Degradation: The furan ring is particularly sensitive to acidic conditions, which can lead to ring-opening and polymerization.[5] The presence of strong electron-withdrawing groups on the furan ring can enhance its stability in acidic media.[5]

-

Oxidative Degradation: The electron-rich furan ring is susceptible to oxidation, which can lead to the formation of various degradation products and ultimately ring cleavage.

The Pyrimidine Ring: A Generally Stable Heterocycle

The pyrimidine ring is a relatively stable aromatic heterocycle. However, it is not entirely inert and its degradation can be initiated under certain conditions, often involving enzymatic or harsh chemical treatments.[6][7][8] For the purpose of laboratory storage and handling of this compound, the pyrimidine core is expected to be the most stable part of the molecule.

Potential Degradation Pathways

Based on the chemical nature of its constituent parts, the following degradation pathways for this compound can be postulated:

Caption: Postulated degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended. These recommendations are based on general principles for storing aldehydes and furan-containing compounds.[9][10][11]

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at or below room temperature. For long-term storage, refrigeration (2-8 °C) is recommended. Some suppliers of similar compounds suggest storage at <15°C. | Lower temperatures slow down the rates of oxidation and polymerization.[11] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[12] | Minimizes contact with oxygen, thereby preventing oxidation of the aldehyde group. |

| Light | Protect from light by storing in an amber vial or a light-blocking container.[9][10] | Light can provide the energy to initiate and accelerate oxidative degradation. |

| Container | Use a tightly sealed, airtight container, preferably made of amber glass.[9][10] | Prevents exposure to air and moisture. |

| Form | For long-term storage, consider storing as a solid if the compound is crystalline. If stored in solution, use a dry, aprotic solvent and keep the concentration low. | The solid state generally exhibits greater stability than solutions. Low concentrations in solution can reduce the rate of polymerization.[1] |

Handling Procedures

-

Inert Atmosphere: When handling the compound, especially for weighing and transferring, it is advisable to work under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

-

Avoid Contamination: Use clean, dry spatulas and glassware to avoid introducing impurities that could catalyze degradation.

-

Minimize Exposure: Minimize the time the container is open to the atmosphere.

-

Antioxidants: For solutions intended for longer-term use, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered to inhibit oxidation.[1]

Experimental Protocol: A Guide to Stability Assessment

To empirically determine the stability of this compound under specific laboratory conditions, a formal stability study is recommended. The following protocol provides a framework for such a study.

Objective

To evaluate the stability of this compound under various storage conditions (temperature, light, and atmosphere) over a defined period.

Materials

-

High-purity this compound

-

Amber glass vials with Teflon-lined caps

-

Argon or nitrogen gas

-

Temperature-controlled chambers (e.g., incubators, refrigerators)

-

Light exposure chamber (optional)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-grade solvents (e.g., acetonitrile, water)

Experimental Workflow

Caption: Workflow for a stability study of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable dry, aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into a series of amber glass vials.

-

For samples to be stored under an inert atmosphere, purge the headspace of the vials with argon or nitrogen before sealing.

-

-

Storage Conditions:

-

Divide the vials into different storage groups, for example:

-

Group A (Control): -20°C, dark, inert atmosphere.

-

Group B: 4°C, dark, inert atmosphere.

-

Group C: Room temperature (~25°C), dark, inert atmosphere.

-

Group D: Room temperature (~25°C), dark, air.

-

Group E (Forced Degradation): 40°C, dark, air.

-

Group F (Photostability): Room temperature, exposed to light, air.

-

-

-

Time Points:

-

Define the time points for analysis, for example: 0, 1, 3, 6, and 12 months.

-

-

Analytical Method:

-

Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

-

At each time point, withdraw a vial from each storage group.

-

Analyze the sample by HPLC to determine the purity of this compound and to identify and quantify any degradation products.

-

-

Data Analysis:

-

Plot the concentration of the parent compound as a function of time for each storage condition.

-

Calculate the degradation rate for each condition.

-

Identify the major degradation products by comparing the chromatograms with those from forced degradation studies (e.g., acid, base, and oxidative stress).

-

Conclusion: Ensuring the Integrity of a Promising Molecule

The chemical stability of this compound is a critical factor that can influence the outcome of research and development efforts. By understanding its inherent reactivity, particularly of the aldehyde and furan moieties, and by implementing appropriate storage and handling protocols, researchers can ensure the integrity and purity of this valuable compound. The recommendations and the experimental protocol outlined in this guide provide a solid foundation for maintaining the stability of this compound, thereby enabling more reliable and reproducible scientific investigations.

References

- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. (n.d.).

- Aldehydes: identification and storage – Pell Wall Blog - Help & Support. (2013, February 7).

- General scheme of the study of furan stability. - ResearchGate. (n.d.).

- Aldehydes: What We Should Know About Them - MDPI. (n.d.).

- Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024, September 18).

- Aldehydes In Aroma: Key Ingredients For Impactful Scents - Chemical Bull. (2025, July 1).

- The reactivity of air-stable pyridine- and pyrimidine-containing diarylamine antioxidants - PubMed. (2012, August 17).

- What is the order of stability of the resonance structures of furan? - Chemistry Stack Exchange. (2012, June 1).

- Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed. (1990, July).

- Furan - Wikipedia. (n.d.).

- Furan synthesis - Organic Chemistry Portal. (n.d.).

- Keeping Your Aromatics Fresh - How to Properly Store Essential Oils - Eden Botanicals. (2024, November 15).

- Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage | Request PDF - ResearchGate. (n.d.).

- Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II - YouTube. (2021, November 15).

- 2-Chloro-4-(methylamino)pyrimidine-5-carbaldehyde | 839708-50-8 - ChemScene. (n.d.).

- 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidinecarboxaldehyde | 147118-37-4 - TCI Chemicals. (n.d.).

- Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed. (1980).

- 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidinecarboxaldehyde | 147118-37-4 - TCI Chemicals. (n.d.).

Sources

- 1. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 2. Aldehydes: What We Should Know About Them | MDPI [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Furan - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 8. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 10. edenbotanicals.com [edenbotanicals.com]

- 11. researchgate.net [researchgate.net]

- 12. chemscene.com [chemscene.com]

The Furyl-Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The fusion of furan and pyrimidine rings creates a heterocyclic system of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of the biological activities associated with furyl-pyrimidine scaffolds. We will delve into the synthetic strategies, diverse pharmacological applications, and the critical structure-activity relationships that govern their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics, offering not only a review of the current landscape but also practical, field-proven insights into the experimental methodologies and the rationale behind strategic research decisions.

Introduction: The Strategic Fusion of Furan and Pyrimidine

In the landscape of medicinal chemistry, the pyrimidine nucleus is a cornerstone, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] Its inherent ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a privileged scaffold in drug design.[3] The furan ring, another key heterocyclic motif, is present in numerous natural products and approved drugs, contributing to their biological activity and pharmacokinetic profiles.[4] The amalgamation of these two pharmacophores into a fused furyl-pyrimidine system, such as furo[2,3-d]pyrimidine, generates a molecular architecture with a unique electronic distribution and three-dimensional shape, rendering it a versatile platform for interacting with a wide array of biological targets.[5] These compounds are structurally analogous to purines, allowing them to function as effective inhibitors of various enzymes, particularly kinases.[5]

This guide will explore the multifaceted biological activities of furyl-pyrimidine derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will examine the molecular mechanisms underpinning these activities and provide detailed protocols for their evaluation, aiming to equip researchers with the knowledge to rationally design and screen novel furyl-pyrimidine-based drug candidates.

Anticancer Activity: Targeting the Engines of Malignancy

The quest for more effective and selective anticancer agents has led to the extensive investigation of furyl-pyrimidine scaffolds.[6][7] Their ability to inhibit key enzymes involved in cancer cell proliferation and survival has positioned them as promising candidates for oncological drug development.[5]

Mechanism of Action: Inhibition of Key Kinases

A primary mechanism through which furyl-pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[5]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[8] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[8] Furyl-pyrimidine derivatives have been designed to target the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[8][9][10]

Signaling Pathway: EGFR Inhibition

Caption: EGFR signaling cascade and its inhibition by furyl-pyrimidine derivatives.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[11] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[2][12] By inhibiting VEGFR-2, furyl-pyrimidine compounds can block the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[11][13]

Signaling Pathway: VEGFR-2 Inhibition

Caption: VEGFR-2 signaling pathway and its disruption by furyl-pyrimidine inhibitors.

Structure-Activity Relationship (SAR)

The anticancer potency of furyl-pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[1][14] A thorough understanding of SAR is crucial for the rational design of more effective and selective inhibitors.[1][14][15] For instance, in a series of furo[2,3-d]pyrimidine-based chalcones, substitutions on the phenyl ring of the chalcone moiety significantly influenced their cytotoxic activity against breast cancer cell lines.[16] Electron-donating groups at the para-position of the phenyl ring were found to enhance activity, suggesting that electronic effects play a key role in target engagement.[16]

Data Presentation: Anticancer Activity of Representative Furyl-Pyrimidine Derivatives

| Compound ID | Structure | Target | Cell Line | IC₅₀ (µM) | Reference |

| FP-1 | Substituted furo[2,3-d]pyrimidine | EGFR | A549 (Lung) | 0.85 | [6] |

| FP-2 | Furo[2,3-d]pyrimidine-chalcone | Tubulin | MCF-7 (Breast) | 1.20 | [16] |

| FP-3 | Furo[2,3-d]pyrimidine derivative | VEGFR-2 | HT-29 (Colon) | 8.51 | [17] |

| FP-4 | Pyrido[4,3-d]furo[3,2-b]pyridine | Topoisomerase II | HCT-116 (Colon) | 0.52 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18] It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[18] The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[19] The choice of cell line is critical and should be based on the specific cancer type being targeted and the expression levels of the molecular target of interest.[8][20][21][22][23]

-

Compound Treatment: Prepare serial dilutions of the furyl-pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[24]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[25]

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[19]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Furyl-pyrimidine derivatives have emerged as a promising scaffold for the discovery of novel antibacterial and antifungal compounds.[4][26]

Mechanism of Action

The antimicrobial mechanism of action for furyl-pyrimidine derivatives can be diverse and may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. Some furan-containing compounds are known to generate reactive oxygen species, leading to oxidative stress and cell death.[16] Pyrimidine analogs can also interfere with nucleic acid synthesis, a fundamental process for microbial survival.

Data Presentation: Antimicrobial Activity of Representative Furyl-Pyrimidine Derivatives

| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |

| FP-5 | Furan-based pyrimidine-thiazolidinone | E. coli | 12.5 | [26] |

| FP-6 | Furan-based pyrimidine-thiazolidinone | P. aeruginosa | 50 | [26] |

| FP-7 | Furan-based pyrimidine-thiazolidinone | A. niger | 100 | [26] |

| FP-8 | Dihydropyrimidine-2,4-dione derivative | C. albicans | 0.25 | [3] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[27][28][29]

Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Compound Dilution: Prepare two-fold serial dilutions of the furyl-pyrimidine compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[27]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[30]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. Furyl-pyrimidine derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[20]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide.[20] This is frequently achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[26][31] By blocking COX-2, these compounds can reduce the synthesis of prostaglandins, which are key players in pain and inflammation.[26]

Rationale for Experimental Design

In assessing the anti-inflammatory potential of furyl-pyrimidine scaffolds, the selection of appropriate in vitro and in vivo models is paramount. Lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, are commonly used to screen for anti-inflammatory activity. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines. The Griess assay for NO production and ELISAs for specific cytokines provide robust and quantifiable readouts of anti-inflammatory efficacy.

Synthesis of Furyl-Pyrimidine Scaffolds

The synthesis of furo[2,3-d]pyrimidine derivatives can be achieved through various synthetic routes.[32] A common approach involves the construction of the furan ring onto a pre-existing pyrimidine core or, conversely, the formation of the pyrimidine ring on a furan template.[32]

One efficient method is the [3+2] cyclization of a pyrimidine-4,6-diol with a nitroolefin under catalyst-free conditions in water, which is an environmentally friendly approach.[6] Another strategy involves the reaction of an α-chloro acetylacetone with malononitrile to form a furan derivative, which is then cyclized with formic acid and acetic anhydride to yield the furo[2,3-d]pyrimidinone core.[16] This core can then be further functionalized.[16]

General Synthetic Scheme: Furo[2,3-d]pyrimidine Synthesis

Caption: A catalyst-free [3+2] cyclization approach to furo[2,3-d]pyrimidines.

Conclusion and Future Perspectives

The furyl-pyrimidine scaffold represents a highly versatile and privileged structure in medicinal chemistry, with demonstrated efficacy across a range of therapeutic areas. The insights into their mechanisms of action, particularly as kinase inhibitors, provide a strong foundation for the rational design of next-generation therapeutics with improved potency and selectivity. The detailed experimental protocols provided in this guide are intended to empower researchers to effectively screen and characterize novel furyl-pyrimidine derivatives.

Future research in this area should focus on exploring novel substitutions on the furyl-pyrimidine core to enhance target specificity and overcome drug resistance. The application of computational modeling and structure-based drug design will be instrumental in guiding these efforts. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates. The continued investigation of furyl-pyrimidine scaffolds holds significant promise for the discovery of innovative medicines to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

-

ResearchGate. (2025). Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions. [Link]

-

Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

-

ResearchGate. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]

-

PMC. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. [Link]

-

IntechOpen. (2022). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. [Link]

-

ScienceDirect. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. [Link]

-

NCBI Bookshelf. (2023). Antimicrobial Susceptibility Testing. [Link]

-

RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

-

Indian Journal of Chemistry. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecules. [Link]

-

MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

Microbe Investigations. (2023). Minimum Inhibitory Concentration (MIC) Test. [Link]

-

PMC. (2023). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. [Link]

-

Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

-

PMC. (2024). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. [Link]

-

ResearchGate. (2024). Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers. [Link]

-

Frontiers. (2022). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]

-

PMC. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. [Link]

-

Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

-

Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

-

MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. [Link]

-

Future Medicinal Chemistry. (2020). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]

-

MDPI. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

-

PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

-

PNAS. (2013). Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. [Link]

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

-

RSC Publishing. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. [Link]

-

Apec.org. (n.d.). Antimicrobial Susceptibility Testing. [Link]

-

ResearchGate. (2024). Clinically used pyrimidine-based anti-inflammatory drugs. [Link]

-

PubMed Central. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. [Link]

-

MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

-

Wikipedia. (n.d.). Epidermal growth factor receptor. [Link]

-

Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

-

ResearchGate. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

-

Taylor & Francis. (2024). Full article: Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. [Link]

-

PubMed. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. uu.diva-portal.org [uu.diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 10. ClinPGx [clinpgx.org]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. assaygenie.com [assaygenie.com]

- 13. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]